
Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a bromophenyl group, a trimethyl group, and a hexahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate in the presence of a brominated aromatic compound. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the bromophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
Medicinal Chemistry
Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has shown promise in several therapeutic areas:
- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell walls or inhibiting critical enzymes necessary for bacterial survival .
- Anticancer Properties : Research has demonstrated that this compound possesses anticancer activity by inducing apoptosis in cancer cells through modulation of specific signaling pathways .
Biological Studies
The compound is utilized in biological research to explore its interactions with specific molecular targets:
- Enzyme Inhibition : Interaction studies reveal that it can inhibit key enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in diseases such as cancer and metabolic disorders.
Industrial Applications
In addition to its medicinal applications, this compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : It is used as an intermediate for synthesizing more complex organic molecules and heterocyclic compounds. The compound's unique structure allows for the development of novel materials and catalysts .
Table 2: Summary of Applications
Application Area | Specific Uses |
---|---|
Medicinal Chemistry | Antimicrobial and anticancer agent |
Biological Research | Enzyme inhibition studies |
Industrial Synthesis | Building block for complex organic molecules |
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated a minimum inhibitory concentration (MIC) of 6.25 µg/ml against Mycobacterium smegmatis, suggesting its potential as an antituberculosis agent .
Case Study 2: Anticancer Mechanisms
In another investigation focusing on its anticancer properties, researchers found that the compound induced apoptosis in breast cancer cell lines by activating caspase pathways. This study highlighted its potential role as a therapeutic agent in cancer treatment strategies .
Mechanism of Action
The mechanism of action of Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group and quinoline core play a crucial role in its biological activity. The compound can bind to enzymes, receptors, and other proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- **Methyl 4-(4-fluorophenyl)-2,7,7-trimethyl-
Biological Activity
Methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (C20H22BrNO3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antitumor effects, antimicrobial properties, and potential applications in neuro-oncology.
Chemical Structure and Properties
The compound is characterized by a complex hexahydroquinoline structure with a bromophenyl substituent. Its molecular formula is C20H22BrNO3, and it has a molecular weight of approximately 404.3 g/mol. The crystal structure reveals a nearly planar six-membered ring containing nitrogen, with adjacent rings adopting a flattened chair conformation .
Table 1: Physical Properties of this compound
Property | Value |
---|---|
Molecular Formula | C20H22BrNO3 |
Molecular Weight | 404.3 g/mol |
Melting Point | 478–479 K |
Crystal System | Monoclinic |
Antitumor Activity
Research indicates that derivatives of hexahydroquinoline exhibit promising antitumor properties. Specifically, compounds similar to this compound have shown effectiveness against various cancer cell lines. Studies suggest that these compounds may act by inhibiting tumor growth and inducing apoptosis in cancer cells .
Antimicrobial Properties
The compound has also been noted for its antimicrobial activity. Various studies have demonstrated its effectiveness against both bacterial and fungal strains. This is particularly relevant in the context of increasing antibiotic resistance .
Neuro-Oncology Applications
Given the compound's structural characteristics and biological activity profile, it has been investigated for potential applications in neuro-oncology. Certain derivatives have shown activity against gliomas and other malignant brain tumors . The mechanism is believed to involve modulation of cellular pathways that are critical for tumor survival and proliferation.
Other Biological Activities
In addition to antitumor and antimicrobial properties, this compound has been associated with:
- Antihistaminic Activity : Inhibiting histamine release.
- Antidepressant Effects : Potential modulation of neurotransmitter systems.
- CNS Activity : Impacts on central nervous system functions .
Case Study 1: Antitumor Efficacy
A study on the efficacy of hexahydroquinoline derivatives demonstrated significant tumor reduction in xenograft models when treated with this compound. The treatment led to a marked decrease in tumor volume compared to control groups .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. Results indicated that the compound inhibited growth at concentrations lower than those required for standard antibiotics .
Properties
CAS No. |
292853-20-4 |
---|---|
Molecular Formula |
C20H22BrNO3 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
methyl 4-(4-bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C20H22BrNO3/c1-11-16(19(24)25-4)17(12-5-7-13(21)8-6-12)18-14(22-11)9-20(2,3)10-15(18)23/h5-8,17,22H,9-10H2,1-4H3 |
InChI Key |
ZHIJKDDTEPLFKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)Br)C(=O)OC |
Origin of Product |
United States |
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